molecular formula C13H21N3O B1448908 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-20-4

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1448908
CAS No.: 2098021-20-4
M. Wt: 235.33 g/mol
InChI Key: HBDBTXOVRRIFDV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses. By influencing the NF-κB pathway, it can alter gene expression related to inflammation . Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the energy balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, affecting neural signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxicity, manifesting as liver damage and oxidative stress. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing overall metabolic homeostasis. The compound also affects the glycolytic pathway by modulating the activity of key enzymes, thereby impacting cellular energy production.

Preparation Methods

The synthesis of 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with an ethyl-substituted pyrazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be compared with other similar compounds, such as:

    This compound derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole or piperidine rings. They may exhibit different biological activities and properties.

    Other pyrazole derivatives: Compounds like 1-phenyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have similar structural features but differ in the substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBTXOVRRIFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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